Clofoctol

Description

Clofoctol is a bacteriostatic antibiotic with activity against Gram-positive bacteria. This compound is used in the treatment of upper and lower respiratory tract infections.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

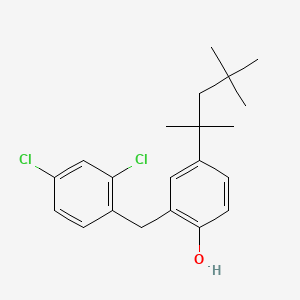

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26Cl2O/c1-20(2,3)13-21(4,5)16-7-9-19(24)15(11-16)10-14-6-8-17(22)12-18(14)23/h6-9,11-12,24H,10,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVZOORKDNCGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)CC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045889 | |

| Record name | Clofoctol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37693-01-9 | |

| Record name | Clofoctol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37693-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofoctol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037693019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofoctol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | clofoctol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clofoctol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clofoctol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFOCTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704083NI0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clofoctol's Antibacterial Mechanism: A Multifaceted Approach to Combating Bacteria

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Clofoctol, a bacteriostatic antibiotic primarily used in some European countries for respiratory tract infections, presents a complex and multifaceted mechanism of action that has been the subject of investigation for several decades. Initial studies pointed towards its role as a membrane-acting agent that disrupts bacterial energy metabolism, leading to a secondary inhibition of cell wall synthesis. More recent evidence, however, has highlighted its ability to directly inhibit bacterial protein synthesis. This technical guide synthesizes the current understanding of this compound's antibacterial properties, detailing the experimental evidence for its various proposed mechanisms of action. It provides a comprehensive overview of the quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the involved molecular pathways to serve as a resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic antibacterial agent with a chemical structure distinct from major antibiotic classes.[1] This distinction is reflected in its unique and complex mechanism of action.[2] Primarily effective against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, this compound has demonstrated a low propensity for inducing bacterial resistance, a significant advantage in the current landscape of growing antimicrobial resistance.[3][4] This guide delves into the core antibacterial mechanisms of this compound, exploring the evidence for its impact on the bacterial cell membrane, cell wall synthesis, and protein synthesis.

Proposed Mechanisms of Antibacterial Action

The antibacterial activity of this compound is not attributed to a single, definitive mechanism but rather a combination of effects that ultimately lead to the inhibition of bacterial growth. The scientific literature supports three primary, and potentially interconnected, modes of action.

Disruption of Bacterial Cell Membrane and Energy Metabolism

Early research characterized this compound as a "membrane-acting agent."[2][5] This is attributed to its hydrophobic nature, which facilitates its binding to the bacterial cytoplasmic membrane.[3][6] This interaction is rapid and reversible, with a large number of this compound molecules binding per bacterium.[6] The binding is thought to be mediated by hydrophobic links.[6]

The primary consequence of this membrane interaction is the alteration of bacterial energy metabolism.[5] Specifically, this compound has been shown to reduce intracellular levels of adenosine triphosphate (ATP) while increasing adenosine diphosphate (ADP).[5] This disruption of the cellular energy balance is a critical blow to bacterial physiology, as it arrests essential macromolecular synthetic processes.[5]

dot

Inhibition of Cell Wall Synthesis

A significant consequence of this compound's effect on the cell membrane and energy metabolism is the inhibition of cell wall synthesis.[2] In vivo studies with Bacillus subtilis demonstrated that this compound treatment leads to the accumulation of the cell wall precursor UDP-N-acetyl-muramyl pentapeptide.[1] This accumulation is a hallmark of disrupted peptidoglycan synthesis.

However, it is crucial to note that in vitro peptidoglycan synthesis using a particulate membrane preparation is not inhibited by this compound.[1] This suggests that this compound does not directly target and inhibit a specific enzyme involved in the cell wall synthesis pathway.[1] Instead, the inhibition of cell wall synthesis is considered a secondary effect resulting from the primary disturbance of the cytoplasmic membrane and the depletion of ATP, which is essential for the energy-intensive process of peptidoglycan production.[1][2]

dot

Inhibition of Protein Synthesis

More recent studies have proposed that this compound also directly inhibits bacterial protein synthesis.[2][7] This mechanism is thought to involve the specific targeting of the 50S subunit of the bacterial ribosome.[7] By binding to the 50S subunit, this compound interferes with the elongation phase of protein synthesis, thereby halting the production of essential proteins necessary for bacterial growth and replication.[7]

This selective targeting of the bacterial ribosome is a key feature, as it minimizes effects on human ribosomes, which have structural differences.[7] The inhibition of protein translation is also suggested to contribute to the low rate of resistance development, as it is a multifactorial process, making it difficult for bacteria to acquire resistance through single-point mutations.[3]

dot

Quantitative Data: In Vitro Efficacy

The in vitro activity of this compound has been evaluated against various clinically relevant bacterial pathogens. The minimum inhibitory concentration (MIC) is a key parameter for assessing the susceptibility of bacteria to an antimicrobial agent.

| Bacterial Species | Resistance Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | Penicillin-Susceptible | - | - | [8] |

| Streptococcus pneumoniae | Penicillin-Resistant | < amoxicillin & erythromycin | < amoxicillin & erythromycin | [8] |

| Streptococcus pyogenes | - | - | - | [8] |

| Staphylococcus aureus | Methicillin-Susceptible | - | - | [8] |

| Staphylococcus aureus | Methicillin-Resistant | - | - | [8] |

| Haemophilus influenzae | - | - | - | [8] |

Note: Specific MIC50 and MIC90 values were not consistently provided in the reviewed literature, but comparative activity was noted.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using standard methods such as agar dilution or broth microdilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

dot

References

- 1. In Vitro Peptidoglycan Synthesis Assay with Lipid II Substrate | Springer Nature Experiments [experiments.springernature.com]

- 2. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring and modeling energy and power consumption in living microbial cells with a synthetic ATP reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Analysis of Natural-Product Compounds Inhibiting Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. [this compound binding by the bacteria (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On-line monitoring of intracellular ATP concentration in Escherichia coli fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Clofoctol's Antiviral Properties: A Technical Deep Dive into its Discovery and Mechanism of Action

Introduction

Clofoctol, an antibacterial agent developed in the late 1970s for treating bacterial respiratory tract infections, has emerged as a promising candidate for antiviral therapy.[1][2] Its repurposing for viral diseases, particularly against SARS-CoV-2, has been a subject of intensive research. This technical guide provides a comprehensive overview of the discovery of this compound's antiviral properties, detailing the experimental methodologies, quantitative data, and the molecular mechanisms underlying its action. The information presented here is intended for researchers, scientists, and professionals in the field of drug development.

Initial Discovery: High-Throughput Screening

The journey to uncovering this compound's antiviral potential began with a large-scale screening of a drug library. In the search for effective therapeutics against SARS-CoV-2, researchers screened the Apteeus drug library, which contains 1,942 approved drugs.[2][3] This high-content screening was performed on Vero-81 cells, a cell line highly susceptible to SARS-CoV-2 infection.[2] From this extensive library, 21 compounds demonstrated significant antiviral activity.[1][3][4] Among these, this compound was selected for further investigation due to its potent antiviral effects, favorable safety profile, and known pharmacokinetic properties, specifically its ability to accumulate in the lungs.[1][2][5]

Experimental Protocols

High-Content Screening (HCS) of Approved Drug Library

-

Cell Line: Vero-81 cells.

-

Drug Library: Apteeus TEELibrary (1,942 approved drugs).

-

Method: The screening was designed to identify molecules that exhibit antiviral activity against SARS-CoV-2. The specific readouts were based on SARS-CoV-2-induced cytopathic effects (CPE), likely involving measurements of cell viability (e.g., using Hoechst 33342 staining for nuclei count) and cell death (e.g., using propidium iodide (PI) staining).

-

Analysis: Compounds were evaluated based on their robust-Z-score for both the number of nuclei and the percentage of PI-positive nuclei to identify potent antiviral candidates with low cytotoxicity.

Visualizations

Caption: Workflow of the high-content screening process for identifying antiviral compounds.

In Vitro Antiviral Efficacy

Following its identification, the antiviral activity of this compound was rigorously validated through a series of in vitro experiments. These studies aimed to quantify its efficacy against SARS-CoV-2 in different cell lines and to confirm that its antiviral effect was not a result of cytotoxicity.

Quantitative Data on In Vitro Antiviral Activity

| Cell Line | Assay | Endpoint | IC50 (μM) | Reference |

| Vero-81 | RT-qPCR | Viral Genomic Replication | 12.41 | [2] |

| Vero-81-TMPRSS2 | RT-qPCR | Viral Genomic Replication | 13.51 | [2] |

| Vero-81 | Infectious Virus Production | Progeny Virions | 9.3 | [2] |

| Vero-81-TMPRSS2 | Infectious Virus Production | Progeny Virions | 11.59 | [2] |

| Calu-3 | Not Specified | SARS-CoV-2 Replication | 8 | [6] |

No cytotoxic effects were observed at concentrations below 40 μM in an MTS viability assay, indicating the specific antiviral nature of this compound.[1][2]

Experimental Protocols

Determination of Viral Genomic Replication (RT-qPCR)

-

Cell Lines: Vero-81 and Vero-81-TMPRSS2 cells.

-

Infection: Cells were infected with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.25.

-

Treatment: Increasing concentrations of this compound were added to the cells.

-

Incubation: The infected cells were incubated for 6 hours.

-

RNA Extraction and Quantification: Total RNA was extracted from the cells. Viral RNA was then quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and normalized to the total amount of RNA.

-

Analysis: The results were expressed as a percentage of the viral load in the control (untreated) cells to determine the IC50 value.[2][7]

Quantification of Infectious Progeny Virions

-

Cell Lines: Vero-81 and Vero-81-TMPRSS2 cells.

-

Infection: Cells were infected with SARS-CoV-2 at an MOI of 0.25 for 1 hour.

-

Treatment: After removing the inoculum and washing the cells with PBS, this compound was added.

-

Incubation: The cells were further incubated for 16 hours.

-

Virus Titration: The supernatants were collected, and the amount of secreted infectious virus was quantified, likely using a TCID50 (50% Tissue Culture Infectious Dose) assay.[1]

Cytotoxicity Assay (MTS Assay)

-

Method: An MTS viability assay was used to determine the potential cytotoxic effect of this compound on the cell lines used in the antiviral assays.

-

Analysis: Cell viability was measured after 24 hours of treatment with various concentrations of this compound.[2]

Mechanism of Action: Inhibition of Viral RNA Translation

A key aspect of understanding this compound's antiviral properties was to determine which stage of the viral life cycle it inhibits. The viral life cycle can be broadly divided into three main stages: entry, translation/replication, and assembly/release.[2]

Time-of-addition experiments revealed that this compound is most effective when added at a post-entry step of the SARS-CoV-2 life cycle.[1][2][3] This distinguishes its mechanism from drugs like chloroquine, which blocks viral entry.[6] Further studies indicated that the primary target of this compound is the translation of viral RNA.[1][2][6] It specifically inhibits the translation of messenger RNA (mRNA) that contains the untranslated regions (UTRs) of the virus, thereby blocking the production of both genomic and subgenomic transcripts.[6][7] Importantly, this inhibition appears to be selective for viral protein translation, as it did not inhibit cellular protein synthesis.[6]

The precise molecular mechanism by which this compound inhibits viral translation is thought to be linked to the induction of endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR) pathways.[6][8][9] this compound has been shown to activate all three UPR pathways: inositol requiring enzyme 1 (IRE1), the double-stranded RNA-activated PK-like ER kinase (PERK), and the activating transcription factor 6 (ATF6).[8][9] Activation of these pathways can lead to a general inhibition of protein translation, a cellular defense mechanism that viruses are particularly sensitive to.

Experimental Protocols

Time-of-Addition Experiment

-

Cell Line: Vero-81 cells.

-

Infection: Cells were infected with SARS-CoV-2 at an MOI of 0.25.

-

Treatment: this compound (15 μM) was added at different stages: before infection, during virus entry, post-inoculation, or throughout all steps. Remdesivir and chloroquine were used as controls for post-entry and entry inhibitors, respectively.

-

Incubation: Cells were incubated for 16 hours post-infection.

-

Analysis: The proportion of infected cells was determined after fixing and processing the cells for viral antigen detection.[2]

Reporter Gene Assay for Translation Inhibition

-

Method: To confirm the specific inhibition of viral RNA translation, in vitro-transcribed capped RNAs of reporter constructs were used. One construct contained the SARS-CoV-2 UTRs flanking a luciferase reporter gene, while a control bicistronic construct was also used.

-

Transfection: These RNAs were transfected into Vero-81 or Huh-7 cells via electroporation to bypass any effects on transcription.

-

Treatment and Analysis: After 8 hours of this compound treatment, luciferase activity was measured. A dose-dependent inhibition of luciferase activity was observed only with the SARS-CoV-2 UTRs-based construct, indicating specific inhibition of translation mediated by the viral UTRs.[7]

Visualizations

Caption: Proposed mechanism of this compound's antiviral action via inhibition of viral RNA translation.

Caption: Logical representation of the time-of-addition experiment to determine the stage of viral inhibition.

In Vivo Efficacy in a Mouse Model

To assess the therapeutic potential of this compound in a living organism, studies were conducted in a mouse model of COVID-19. Transgenic mice expressing the human ACE2 receptor were used for these experiments.[5][8]

Key In Vivo Findings

| Parameter | Outcome | Reference |

| Viral Load in Lungs | Decreased by over 1 log on day 2 post-infection. | [6] |

| Inflammatory Gene Expression | Reduced transcription of IL-6, IL12p40, TNFα, IFNβ, IFNγ, and ISGs (Mx1, Ifi44, ISG15). | [6] |

| Pulmonary Pathology | Lowered. | [1][2][5] |

| Epithelial Barrier Function | Modulated the reduction in associated gene markers. | [6] |

Treatment with this compound was administered 1 and 8 hours post-infection for two days. While effective in reducing viral load and inflammation, the mice did exhibit weight loss.[6]

Experimental Protocols

In Vivo Mouse Model Study

-

Animal Model: Transgenic C57BL/6 mice expressing the human angiotensin-converting enzyme 2 (hACE2) receptor.

-

Drug Administration: Mice were treated intraperitoneally (i.p.) with this compound (e.g., a dose of 62.5mg/kg). Treatment was administered twice daily for two days, starting 1 hour and 8 hours after infection.

-

Endpoints:

-

Viral Load: Quantification of infectious SARS-CoV-2 in the lungs at different time points post-infection.

-

Gene Expression: Measurement of inflammatory gene transcription in lung tissue.

-

Pathology: Histological analysis of lung tissue to assess pulmonary pathology.

-

Clinical Signs: Monitoring of weight loss and other clinical symptoms.[6]

-

Pharmacokinetics

An important factor supporting the potential of this compound as an antiviral for respiratory infections is its favorable pharmacokinetic profile. Studies have shown that the peak concentration of this compound that can be achieved in human lungs is more than 20 times higher than its IC50 measured against SARS-CoV-2 in human pulmonary cells.[1][2][3][7][10] In mice, a high concentration of this compound was also observed in the lungs, being seven-fold higher than in plasma.[6]

The discovery of this compound's antiviral properties is a prime example of successful drug repurposing. Identified through a large-scale screening of existing drugs, this compound has demonstrated potent in vitro activity against SARS-CoV-2. Mechanistic studies have pinpointed its action to the inhibition of viral RNA translation, a critical step in the viral life cycle. Furthermore, in vivo studies in a mouse model have confirmed its efficacy in reducing viral load and mitigating lung pathology. The combination of its antiviral and anti-inflammatory properties, along with a well-established safety profile and favorable lung pharmacokinetics, positions this compound as a strong and affordable therapeutic candidate for the treatment of COVID-19 and potentially other viral respiratory infections.[1][2][5][6][11] Further clinical evaluation is warranted to translate these promising preclinical findings into a viable treatment for patients.

References

- 1. This compound inhibits SARS-CoV-2 replication and reduces lung pathology in mice | PLOS Pathogens [journals.plos.org]

- 2. This compound inhibits SARS-CoV-2 replication and reduces lung pathology in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits SARS-CoV-2 replication and reduces lung pathology in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. French Study Shows That The Antibiotic this compound Could Be Repurposed To Treat COVID-19 - Thailand Medical News [thailandmedical.news]

- 6. news-medical.net [news-medical.net]

- 7. biorxiv.org [biorxiv.org]

- 8. news-medical.net [news-medical.net]

- 9. Identification of an old antibiotic this compound as a novel activator of unfolded protein response pathways and an inhibitor of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 11. scitechdaily.com [scitechdaily.com]

Clofoctol's Anticancer Activity: A Technical Whitepaper on Initial Findings

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofoctol, an antibiotic traditionally used for respiratory tract infections, has emerged as a promising candidate for drug repurposing in oncology.[1][2] Initial research has unveiled its potent anticancer activities, primarily centered around the induction of endoplasmic reticulum (ER) stress and the subsequent activation of the Unfolded Protein Response (UPR), leading to inhibition of protein translation and cell cycle arrest.[3][4] This technical guide provides an in-depth overview of the core initial findings, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: Induction of ER Stress and UPR Activation

The primary anticancer mechanism of this compound identified in initial studies is its ability to induce massive vacuolization characteristic of endoplasmic reticulum (ER) stress.[3][5] This disruption of ER homeostasis triggers all three branches of the Unfolded Protein Response (UPR) pathway:

-

IRE1 (Inositol-requiring enzyme 1): A key sensor of misfolded proteins in the ER.

-

PERK (PKR-like ER kinase): Another crucial sensor that phosphorylates eIF2α, leading to a general inhibition of protein synthesis.

-

ATF6 (Activating transcription factor 6): A transcription factor that, upon ER stress, translocates to the nucleus to activate genes involved in ER-associated degradation and protein folding.

The sustained activation of these UPR pathways by this compound leads to a cascade of downstream effects culminating in anticancer activity.[3][6]

Signaling Pathway Diagram

Caption: this compound-induced UPR signaling cascade.

Quantitative Data on Anticancer Activity

Initial studies have quantified the anticancer effects of this compound across various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | 10 - 15 | [3] |

| GSC (Four cell lines) | Glioma Stem Cells | Selectively inhibits GSCs over normal human cells | [7] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment Regimen | Outcome | Reference |

| PC-3 Xenograft (mice) | Intraperitoneal injection for 37 days | 60% reduction in tumor weight | [3] |

| Glioma Xenograft (mice) | 10 mg/kg, i.v. for 10 days | Significant reduction in tumor growth | [7] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial findings on this compound's anticancer activity.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., PC-3) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

-

Drug Treatment: Cells are treated with varying concentrations of this compound (or vehicle control) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.

Western Blot Analysis for UPR Markers

-

Cell Lysis: Cells treated with this compound or vehicle are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against UPR markers (e.g., p-PERK, ATF4, CHOP, p-IRE1, XBP1s) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

-

Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 1 x 10^6 PC-3 cells) in a mixture of medium and Matrigel.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).

-

Treatment Administration: Mice are randomly assigned to treatment and control groups. This compound (or vehicle) is administered via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²) / 2.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound anticancer evaluation.

Other Investigated Anticancer Mechanisms

While ER stress is a central theme, other mechanisms of this compound's anticancer activity have been proposed:

-

Targeting Cdc7/Dbf4 Kinase Complex: This complex is crucial for the initiation of DNA replication, and its inhibition could contribute to cell cycle arrest.[8]

-

Modulation of CSDE1 (UNR): this compound has been found to bind to the mRNA-binding protein Cold Shock Domain Containing E1 (CSDE1), also known as Upstream of N-Ras (UNR).[7][8] This interaction can upregulate the tumor suppressor gene Krüppel-like factor 13 (KLF13).[7]

Conclusion and Future Directions

The initial findings on this compound's anticancer activity are compelling, highlighting its potential as a repurposed therapeutic.[4] Its unique mechanism of inducing ER stress and inhibiting protein translation presents a novel approach to cancer therapy.[3] The well-established safety profile of this compound from its use as an antibiotic accelerates its potential for clinical evaluation in oncology.[3][4]

Future research should focus on:

-

Elucidating the precise molecular target of this compound that initiates the ER stress response.

-

Investigating its efficacy in a broader range of cancer types, particularly those known to be sensitive to ER stress modulators.

-

Exploring combination therapies, as suggested by studies combining this compound with sorafenib, which showed synergistic effects in prostate cancer models.[6][9]

-

Initiating clinical trials to evaluate the safety and efficacy of this compound in cancer patients.

References

- 1. Drug Repurposing for Cancer Treatment: A Comprehensive Review [mdpi.com]

- 2. Drug Repurposing in Cancer - Life Extension [lifeextension.com]

- 3. Identification of an old antibiotic this compound as a novel activator of unfolded protein response pathways and an inhibitor of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of an old antibiotic this compound as a novel activator of unfolded protein response pathways and an inhibitor of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound and sorafenib inhibit prostate cancer growth via synergistic induction of endoplasmic reticulum stress and UPR pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The antibiotic this compound suppresses glioma stem cell proliferation by activating KLF13 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new horizon for the old antibacterial drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

Clofoctol: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofoctol, a bacteriostatic antibiotic, has been utilized for the treatment of respiratory tract infections caused by Gram-positive bacteria.[1] This technical guide provides an in-depth overview of the synthesis, chemical properties, and multifaceted mechanism of action of this compound. Beyond its established antibacterial activity, recent research has unveiled its potential as an anticancer and antiviral agent, attributed to its ability to induce endoplasmic reticulum stress and modulate specific signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to serve as a comprehensive resource for the scientific community.

Chemical Properties and Data

This compound, with the chemical name 2-[(2,4-Dichlorophenyl)methyl]-4-(1,1,3,3-tetramethylbutyl)phenol, is a synthetic antibacterial agent.[2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 37693-01-9 | [2] |

| Molecular Formula | C21H26Cl2O | [2] |

| Molecular Weight | 365.34 g/mol | [2] |

| Melting Point | 78°C | [2] |

| Appearance | Crystals from petroleum ether | [2] |

| LD50 (oral, male rats) | >4 g/kg | [2] |

Synthesis of this compound

A generalized synthetic scheme is presented below. This process would typically involve the alkylation of the phenol derivative with the benzyl halide under appropriate basic conditions to facilitate the formation of the carbon-carbon bond at the ortho position of the hydroxyl group.

References

Clofoctol bacteriostatic vs bactericidal effects

An In-depth Technical Guide on the Bacteriostatic and Bactericidal Effects of Clofoctol

Introduction

This compound is a synthetic antibacterial agent historically used in some European countries for the treatment of respiratory tract infections.[1][2] Amid the growing challenge of antibiotic resistance, there is renewed interest in re-examining established molecules with unique mechanisms of action.[3] this compound presents a complex case study in antimicrobial activity, with evidence pointing towards both bacteriostatic and bactericidal effects, contingent on the bacterial species and concentration. This guide provides a detailed examination of this compound's mechanisms, quantitative activity, and the experimental protocols used to elucidate its effects, intended for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

The antibacterial effect of this compound is not attributed to a single pathway but rather a multifactorial mechanism, making the development of resistance less likely.[3][4] Its primary modes of action involve the disruption of the bacterial cell membrane, inhibition of protein synthesis, and interference with cell wall synthesis.

Disruption of Bacterial Membrane Integrity

This compound is considered a "membrane-acting agent".[3][4] Due to its hydrophobic nature, it binds to the bacterial cytoplasmic membrane, leading to a disturbance in membrane integrity and permeabilization.[5][6] This primary disruption is believed to trigger secondary downstream effects, including the inhibition of cell wall synthesis and a reduction in intracellular ATP.[3][7]

Caption: this compound's disruption of the bacterial cell membrane.

Inhibition of Protein Synthesis

This compound has been shown to inhibit bacterial protein synthesis.[1][8] It specifically targets the 50S subunit of the bacterial ribosome.[1] By binding to this subunit, this compound interferes with the elongation phase of translation, halting the growth of polypeptide chains and preventing the formation of essential functional proteins.[1] This selective targeting of the bacterial 70S ribosome, which is structurally different from the human 80S ribosome, contributes to its safety profile.[1]

Caption: this compound's inhibition of bacterial protein synthesis.

Inhibition of Cell Wall Synthesis

The inhibition of cell wall synthesis by this compound is considered a secondary effect resulting from the disruption of the cytoplasmic membrane.[7] Studies have shown that this compound treatment leads to the accumulation of UDP-N-acetyl-muramyl pentapeptide, a precursor in peptidoglycan synthesis.[7] However, it does not directly inhibit the enzymes involved in this process in vitro, suggesting the effect is an indirect consequence of membrane destabilization.[7]

Quantitative Analysis: Bacteriostatic vs. Bactericidal Activity

The distinction between bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) activity is crucial for effective antimicrobial therapy.[9][10] This classification is determined by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a 99.9% (or 3-log) reduction in the initial bacterial inoculum density.[12][13]

An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the MBC/MIC ratio is > 4.[14]

This compound Activity Spectrum

This compound is primarily active against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.[1][5] While some sources classify it as bacteriostatic[5][8], its MIC is reported to be very close to its MBC, suggesting a narrow margin between inhibiting growth and actively killing the bacteria.[4]

| Parameter | Value (µg/mL) | Affected Microorganisms |

| MIC Range | 1 - 6 | Gram-positive microorganisms (Staphylococci, Streptococci)[4] |

| General MIC/MBC Range | 0.3 - 10 | General antibacterial activity[4] |

This table summarizes available data. Specific MIC/MBC values are highly dependent on the bacterial strain and testing conditions.

The close proximity of this compound's MIC and MBC values indicates that at concentrations slightly above those needed to inhibit growth, the drug exerts a lethal effect. This dual-action potential, where membrane permeabilization leads to bactericidal activity and protein synthesis inhibition contributes to a bacteriostatic effect, complicates a simple classification.[5]

Experimental Protocols

Standardized laboratory procedures are essential for determining the bacteriostatic and bactericidal properties of compounds like this compound. The broth microdilution method is a cornerstone for these assessments.[15][16]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits bacterial growth.

Methodology:

-

Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[16][17]

-

Inoculum Preparation: Culture the target bacterium on an agar plate. Transfer a single colony to fresh broth and incubate until it reaches a specific optical density (e.g., 0.1 at OD600), corresponding to a standardized cell concentration.[15] Dilute this culture to the final required inoculum density, typically ~5×10^5 CFU/mL.[16]

-

Inoculation: Add a defined volume of the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (no drug) and a negative control (no bacteria).[18]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[16]

-

MIC Determination: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[11][16]

Caption: Experimental workflow for MIC determination via broth microdilution.

Protocol: Minimum Bactericidal Concentration (MBC) Assay

This protocol is performed after the MIC is determined to find the concentration that kills the bacteria.

Methodology:

-

Sample Selection: Following MIC determination, select the wells corresponding to the MIC value and all wells with higher concentrations (no visible growth).[17]

-

Subculturing: Aliquot a small, defined volume (e.g., 10-100 µL) from each selected well and plate it onto an antibiotic-free agar medium (e.g., Mueller-Hinton Agar).[12]

-

Incubation: Incubate the agar plates at 37°C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][13] This is often practically observed as the plate with no, or very few, colonies.

Caption: Experimental workflow for MBC determination following an MIC assay.

Protocol: Time-Kill Curve Assay

This dynamic assay provides more detailed information on the rate of bactericidal activity over time.[19]

Methodology:

-

Setup: In flasks or tubes containing broth, add a standardized bacterial inoculum. Add this compound at various concentrations, often multiples of the predetermined MIC (e.g., 2x, 4x, 8x MIC), and include a drug-free growth control.[19][20]

-

Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specific time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.[21]

-

Viable Cell Counting: Perform serial dilutions of each aliquot and plate them onto agar to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[22] The curve illustrates the rate and extent of bacterial killing.

Conclusion and Implications

This compound exhibits a complex antibacterial profile that defies simple classification as purely bacteriostatic or bactericidal. Its primary mechanism as a membrane-acting agent can induce bactericidal effects through cell lysis, while its concurrent inhibition of the 50S ribosomal subunit is characteristic of a bacteriostatic agent.[1][5] The observation that its MIC is close to its MBC further supports this dual nature, suggesting a concentration-dependent transition from growth inhibition to bacterial killing.[4]

For researchers and drug developers, this multifaceted mechanism is advantageous, as it may lower the probability of resistance development compared to single-target antibiotics.[3] Understanding the precise conditions under which this compound exerts bacteriostatic versus bactericidal effects is critical for optimizing its therapeutic potential and exploring its use in combination therapies, particularly against drug-resistant Gram-positive pathogens. Further investigation using detailed time-kill curve analyses and modern proteomic or metabolomic approaches could provide deeper insights into its nuanced activity.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. A new horizon for the old antibacterial drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Recent updates on the antibacterial this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. researchgate.net [researchgate.net]

- 6. [this compound binding by the bacteria (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Action of this compound on bacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. foamid.com [foamid.com]

- 11. litfl.com [litfl.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. idstewardship.com [idstewardship.com]

- 15. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. emerypharma.com [emerypharma.com]

- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. page-meeting.org [page-meeting.org]

- 21. A high-throughput assay identifies molecules with antimicrobial activity against persister cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Clofoctol: A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofoctol is a bacteriostatic antibiotic primarily effective against Gram-positive bacteria. It has been used in the treatment of respiratory and ear, nose, and throat infections. This technical guide provides an in-depth overview of the current scientific understanding of the pharmacokinetics and bioavailability of this compound, drawing from available human and animal studies. While significant data exists on its absorption and distribution, detailed information on its metabolism and excretion pathways remains less characterized in publicly available literature.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound has been investigated in humans and animal models, primarily focusing on plasma and lung tissue concentrations. The primary routes of administration studied are rectal and oral.

Human Pharmacokinetics

In humans, this compound has been shown to be well-absorbed following rectal administration. Studies in both adults and neonates have demonstrated rapid absorption, with peak plasma concentrations reached within 30 minutes. Notably, the area under the curve (AUC), a measure of total drug exposure, was found to be approximately five times higher in newborns, suggesting a lower degree of hepatic metabolic activity in this population.[1]

A key characteristic of this compound is its significant penetration into lung tissue, where concentrations can be substantially higher than in plasma.[2] This high tissue tropism is a critical factor in its efficacy for respiratory infections.

Table 1: Pharmacokinetic Parameters of this compound in Humans (Rectal Administration)

| Population | Dose | Cmax (plasma) | Tmax (plasma) | AUC (plasma) | Cmax (lung tissue) | Tmax (lung tissue) | AUC (lung tissue) | Reference |

| Adults | 1.5 g | Not explicitly stated | 30 min | 80.91 µg/mL/h | Higher than plasma | 90 min | 229.65 µg/mL/h | [2] |

| Neonates | Not specified | Significantly higher than adults | 30 min | ~5x higher than adults | Not specified | Not specified | Not specified | [1] |

| Adults | Not specified | Maximal peak lower than neonates | 30 min | Not specified | Not specified | Not specified | Not specified | [1] |

Animal Pharmacokinetics

Studies in rats have compared the oral and rectal administration of this compound. Both routes resulted in good absorption, with rectal administration leading to more rapid absorption and elimination.[3] Similar to humans, tissue concentrations in rats were found to be significantly higher than plasma concentrations.[3]

In a murine pneumonia infection model, the pharmacokinetic/pharmacodynamic (PK/PD) parameter that best correlated with the in vivo efficacy of this compound was the ratio of the area under the curve to the minimum inhibitory concentration (AUC/MIC). An AUC/MIC ratio of 75.5 was required to achieve the maximum therapeutic effect.[4]

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Route of Administration | Dose | Cmax (plasma) | Tmax (plasma) | T½ (plasma) | Reference |

| Oral | 300 mg/kg | 2.12 ± 0.92 µg/mL | 90 min | 121.45 ± 23.41 min | [3] |

| Rectal | 300 mg/kg | 1.97 ± 0.61 µg/mL | 20 min | 41.07 ± 12.30 min | [3] |

Bioavailability and Metabolism

This compound is primarily metabolized by the liver.[5] However, specific metabolic pathways and the identity of its metabolites have not been extensively detailed in the available literature. It is suggested that drugs that induce or inhibit cytochrome P450 enzymes could potentially alter the pharmacokinetics of this compound, leading to changes in efficacy or toxicity.[5] The higher plasma levels observed in neonates are thought to be a result of their lower hepatic metabolic activity.[1]

Experimental Protocols

Detailed experimental protocols for the quantification of this compound are not fully described in the cited literature. However, the key methodologies employed are outlined below.

Microbiological Assay

A microbiological assay has been utilized to determine this compound concentrations in human plasma and lung tissue.[2]

-

Sample Preparation: this compound was extracted from plasma and tissue samples using ethanol.[2]

-

Assay Method: The concentration of the drug in the extracts was determined by the broth macrodilution method.[2]

-

Reference Microorganisms: Staphylococcus aureus ATCC 29213 and Bacillus cereus NCIB 8122 were used as reference microorganisms.[2] The minimum inhibitory concentrations (MICs) for these strains were 0.537 µg/mL and 1.074 µg/mL, respectively.[2]

-

Limit of Detection: The assay was capable of detecting this compound concentrations as low as 5.5 µg/mL.[2]

High-Performance Liquid Chromatography (HPLC)

An HPLC technique was developed for the pharmacokinetic study of this compound in healthy neonates and adults.[1] While the specific parameters of the method used in this study are not detailed, a general reverse-phase HPLC method for this compound analysis has been described.

-

Principle: Reverse-phase chromatography separates molecules based on their hydrophobicity.

-

Stationary Phase: A Newcrom R1 HPLC column is suitable for this analysis.

-

Mobile Phase: A simple mobile phase consisting of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for Mass-Spec compatibility) is used.

Signaling Pathways and Logical Relationships

The available literature does not describe specific signaling pathways that directly govern the pharmacokinetics of this compound. However, a logical relationship between hepatic function and this compound plasma levels can be inferred from the observation of higher concentrations in neonates, who have immature liver function.

Conclusion

This compound demonstrates favorable pharmacokinetic properties for the treatment of respiratory infections, characterized by rapid absorption and significant accumulation in lung tissue. While quantitative data on its absorption and distribution are available, a comprehensive understanding of its metabolic and excretory pathways is limited in the current scientific literature. Further research is warranted to fully elucidate the biotransformation of this compound and to develop and validate detailed analytical methods for its quantification in biological matrices. Such studies would provide a more complete picture of its pharmacokinetic profile and could support further drug development and optimization efforts.

References

- 1. The pharmacokinetic profile of this compound in rat plasma and tissues after oral and rectal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pharmacokinetic study of this compound in human plasma and lung tissue by using a microbiological assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. [Recent updates on the antibacterial this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of microbiological assay to determine pharmaceutical equivalence of generic intravenous antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Clofoctol's Assault on Gram-Positive Bacteria: A Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofoctol, a bacteriostatic antibiotic, has demonstrated efficacy against a range of Gram-positive bacteria. This technical guide provides an in-depth exploration of the molecular targets and mechanisms of action of this compound. The primary mode of action is the disruption of the bacterial cytoplasmic membrane, which precipitates a cascade of secondary effects, including the inhibition of cell wall synthesis, depletion of intracellular ATP, and a subsequent halt in macromolecular synthesis. While direct inhibition of protein synthesis has been proposed, the preponderance of evidence points to a membrane-centric mechanism. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the proposed pathways to facilitate a comprehensive understanding of this compound's antibacterial activity.

Primary Target: The Cytoplasmic Membrane

The initial and primary target of this compound in Gram-positive bacteria is the cytoplasmic membrane. This compound's interaction with the membrane is rapid and is thought to be driven by hydrophobic interactions.[1] This disruption of the membrane's integrity is the lynchpin of its antibacterial effect, leading to a loss of membrane potential and a cascade of downstream consequences.

Secondary Effects: A Cascade of Cellular Disruption

The destabilization of the cytoplasmic membrane by this compound triggers several critical secondary effects that collectively contribute to its bacteriostatic action.

Inhibition of Cell Wall Synthesis

A hallmark of this compound's activity is the inhibition of cell wall synthesis.[2] This is evidenced by the intracellular accumulation of the peptidoglycan precursor UDP-N-acetyl-muramyl pentapeptide.[2] However, studies have shown that this compound does not inhibit peptidoglycan synthesis in in vitro systems using particulate membrane preparations.[2] This crucial finding indicates that this compound does not directly target the enzymes involved in the polymerization of peptidoglycan. Instead, the inhibition of cell wall synthesis is a downstream consequence of membrane disruption.

Depletion of Intracellular ATP

This compound treatment leads to a significant reduction in intracellular ATP levels.[3] This ATP depletion is likely a direct result of the compromised integrity of the cytoplasmic membrane, which would disrupt the proton motive force necessary for ATP synthesis. The reduction in available ATP has far-reaching consequences for cellular metabolism, effectively starving the bacterium of the energy required for essential processes.

Inhibition of Macromolecular Synthesis

The depletion of ATP and the general disruption of cellular homeostasis lead to a broad-spectrum inhibition of macromolecular synthesis, including protein synthesis.[3] While some reports have suggested that this compound may directly bind to the 50S ribosomal subunit to inhibit protein synthesis, this mechanism is less well-established than the effects stemming from membrane disruption and ATP depletion.[4]

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound and the effects of membrane-disrupting and cell wall synthesis-inhibiting antibiotics.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Clinical Isolates | 1 - 4 | [5] |

| Streptococcus pneumoniae | Clinical Isolates | 0.5 - 2 | [6] |

| Bacillus subtilis | ATCC 6633 | 1 | [1] |

Table 2: Effects of Membrane-Active Agents and Cell Wall Synthesis Inhibitors

| Parameter | Agent | Organism | Effect | Reference |

| Membrane Potential | Amoxicillin | Staphylococcus aureus | Irreversible decrease | [5] |

| Tetracycline | Staphylococcus aureus | Dose- and time-dependent decrease | [5] | |

| Erythromycin | Staphylococcus aureus | Smaller, dose- and time-dependent decrease | [5] | |

| Intracellular ATP | Norfloxacin | Mycobacterium smegmatis | Time- and dose-dependent increase | [7] |

| Streptomycin | Mycobacterium smegmatis | Time- and dose-dependent increase | [7] | |

| Precursor Accumulation | Vancomycin | Bacillus cereus | Accumulation of UDP-MurNAc-pentapeptide | [8] |

| Tunicamycin | Enterococci & Staphylococci | Sharp increase in UDP-MurNAc-pentapeptide pool | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Preparation of Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar plate. Resuspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

In Vitro Peptidoglycan Synthesis Assay

This assay assesses the direct effect of a compound on peptidoglycan synthesis.

-

Preparation of Membrane Fraction: Grow the test bacterium (e.g., Staphylococcus aureus) to mid-log phase. Harvest the cells by centrifugation and wash with buffer. Lyse the cells using a French press or sonication. Centrifuge the lysate at low speed to remove unbroken cells. Collect the membrane fraction by ultracentrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing the isolated membrane fraction, the peptidoglycan precursor UDP-N-acetylglucosamine (UDP-GlcNAc), and radiolabeled UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide.

-

Incubation: Add this compound at various concentrations to the reaction mixtures. Include a positive control (an antibiotic known to inhibit peptidoglycan synthesis, e.g., penicillin) and a negative control (no antibiotic). Incubate the reactions at 37°C.

-

Analysis: Stop the reaction and separate the radiolabeled peptidoglycan from the unreacted precursors using filtration or chromatography. Quantify the amount of incorporated radioactivity using a scintillation counter. A lack of reduction in radioactivity in the presence of this compound indicates no direct inhibition of peptidoglycan synthesis.

Bacterial Membrane Potential Assay

This assay measures changes in bacterial membrane potential using a fluorescent dye.

-

Preparation of Bacterial Suspension: Grow the test bacterium to mid-log phase. Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., PBS) to a defined optical density.

-

Staining with Fluorescent Dye: Add a membrane potential-sensitive fluorescent dye, such as DiOC₂(3) (3,3'-diethyloxacarbocyanine iodide), to the bacterial suspension. This dye exhibits green fluorescence in all bacterial cells, which shifts to red as it accumulates in cells with a higher membrane potential.

-

Treatment with this compound: Add this compound at various concentrations to the stained bacterial suspension. Include a positive control for depolarization (e.g., the proton ionophore CCCP) and a negative control (no treatment).

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer with excitation at 488 nm. Collect fluorescence emission in both the green and red channels. A decrease in the red/green fluorescence ratio indicates membrane depolarization.

Intracellular ATP Measurement Assay

This assay quantifies the intracellular ATP concentration.

-

Bacterial Culture and Treatment: Grow the test bacterium to a specific growth phase. Expose the culture to different concentrations of this compound for a defined period.

-

ATP Extraction: Rapidly harvest the bacterial cells and lyse them using a method that preserves ATP (e.g., boiling in buffer or using a commercial ATP-releasing reagent).

-

Luciferase-Based Assay: Use a commercial ATP determination kit based on the firefly luciferase reaction. In this reaction, luciferase catalyzes the oxidation of luciferin in the presence of ATP to produce light.

-

Luminometry: Measure the light output using a luminometer. The amount of light produced is directly proportional to the ATP concentration. Generate a standard curve with known ATP concentrations to quantify the ATP in the bacterial samples.

Visualizations of this compound's Mechanism of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows related to this compound's mechanism of action.

Caption: Proposed cascade of events following this compound treatment.

Caption: Logical workflow for investigating this compound's antibacterial mechanism.

Conclusion

The antibacterial agent this compound exerts its effect on Gram-positive bacteria through a multi-faceted mechanism initiated by the disruption of the cytoplasmic membrane. This primary action leads to a cascade of secondary effects, including the inhibition of cell wall synthesis and the depletion of intracellular ATP, which culminates in the cessation of macromolecular synthesis and bacterial growth. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and leverage the antibacterial properties of this compound. Further research to identify the specific molecular binding partner of this compound within the bacterial membrane could provide valuable insights for the development of new and improved antibacterial agents.

References

- 1. [this compound binding by the bacteria (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Action of this compound on bacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Recent updates on the antibacterial this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Multiparameter flow cytometric analysis of antibiotic effects on membrane potential, membrane permeability, and bacterial counts of Staphylococcus aureus and Micrococcus luteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibiotic Susceptibility of Staphylococcus aureus and Streptococcus pneumoniae Isolates from the Nasopharynx of Febrile Children under 5 Years in Nanoro, Burkina Faso [mdpi.com]

- 7. ATP burst is the dominant driver of antibiotic lethality in Mycobacteria [elifesciences.org]

- 8. One-step purification procedure for UDP-N-acetylmuramyl-peptide murein precursors from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Presence of UDP-N-acetylmuramyl-hexapeptides and -heptapeptides in enterococci and staphylococci after treatment with ramoplanin, tunicamycin, or vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Unfolded Protein Response (UPR) Activation by Clofoctol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Unfolded Protein Response (UPR) is a critical cellular stress response pathway that has emerged as a viable target for therapeutic intervention, particularly in oncology. Clofoctol, an antibiotic drug developed in the 1970s, has been repurposed as a novel activator of the UPR, demonstrating significant anti-proliferative effects in cancer models. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its ability to induce endoplasmic reticulum (ER) stress and activate all three canonical branches of the UPR: IRE1, PERK, and ATF6. We present a synthesis of quantitative data, detailed experimental protocols derived from key studies, and visual diagrams of the signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Introduction: The Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is the primary cellular organelle for the synthesis, folding, and modification of secretory and transmembrane proteins.[1][2] Perturbations in the ER environment that disrupt protein folding lead to an accumulation of misfolded or unfolded proteins, a condition known as ER stress.[2][3] To cope with this stress and restore homeostasis, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[1][4][5]

The UPR is initiated by three ER-resident transmembrane sensors:[4][5]

-

Inositol-requiring enzyme 1 (IRE1): An endonuclease that, upon activation, unconventionally splices X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1s is a potent transcription factor for UPR target genes.[6][7]

-

PKR-like ER kinase (PERK): A kinase that phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global attenuation of protein synthesis while selectively promoting the translation of activating transcription factor 4 (ATF4).[1][7][8]

-

Activating transcription factor 6 (ATF6): A transcription factor that, upon ER stress, translocates to the Golgi apparatus for proteolytic cleavage, releasing a cytosolic fragment that moves to the nucleus to activate UPR gene expression.[2][4]

While initially a pro-survival mechanism, prolonged or overwhelming ER stress can shift the UPR towards inducing apoptosis, making it a strategic target for cancer therapy.[4][9]

This compound: A Novel UPR Activator

This compound, a bacteriostatic antibiotic, has been identified as a potent inhibitor of cancer cell proliferation.[4][10] Its anticancer activity is not due to direct translational inhibition but rather stems from its ability to induce massive ER stress, leading to the activation of all three UPR pathways.[4][11] This activation results in the downstream inhibition of protein translation and cell cycle arrest, primarily at the G1 phase.[4][10]

Signaling Pathway of this compound-Induced UPR Activation

This compound treatment causes significant morphological changes in cells, including massive vacuolization, which is characteristic of ER stress.[4][10] This stress triggers the dissociation of the chaperone BiP (also known as GRP78) from the UPR sensors, initiating the signaling cascade.

Caption: this compound-induced UPR signaling pathway.

Quantitative Data on this compound's Activity

Studies have quantified the effects of this compound on cancer cell lines, providing valuable data on its potency and impact on UPR markers.

Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Description | Source |

|---|---|---|---|

| PC-3 | 10 - 15 | Human prostate cancer, androgen-independent | [4] |

| LNCaP | 10 - 15 | Human prostate cancer, androgen-sensitive |[4] |

Table 2: Molecular Effects of this compound on UPR Markers in PC-3 Cells

| Marker | This compound Conc. | Time | Observation | Method | Source |

|---|---|---|---|---|---|

| IRE1 Pathway | |||||

| XBP-1 mRNA Splicing | 10-20 µM | 24h | Dose-dependent increase in spliced form (XBP-1s) | RT-PCR | [4] |

| Phospho-c-Jun | 10-20 µM | 24h | Dose-dependent increase | Western Blot | [4] |

| PERK Pathway | |||||

| Phospho-eIF2α | 10-20 µM | 24h | Dose-dependent increase | Western Blot | [4] |

| ATF4 mRNA | 10 µM + Sorafenib | - | Increased expression | RT-PCR | [12] |

| CHOP Expression | 10 µM + Sorafenib | - | Increased protein and mRNA expression | Western Blot, RT-PCR | [12] |

| GADD34 Expression | 10 µM + Sorafenib | - | Increased protein and mRNA expression | Western Blot, RT-PCR | [12] |

| ATF6 Pathway | |||||

| BiP/GRP78 Expression | 10-20 µM | 24h | Dose-dependent increase | Western Blot | [4] |

| ATF6 Nuclear Translocation | 20 µM | - | Observed nuclear translocation of ATF6 fragment | Immunofluorescence | [4] |

| General Effects | |||||

| Global Protein Synthesis | 10-20 µM | 4-8h | Dose- and time-dependent inhibition | [³⁵S]-methionine labeling | [4] |

| Cyclin D1 & Cyclin A | 10-20 µM | 24h | Dose-dependent decrease in protein levels | Western Blot |[4] |

Experimental Protocols

The following protocols are generalized from methodologies reported in studies investigating this compound's effect on the UPR.[4][12][13][14]

Cell Culture and Treatment

-

Cell Lines: PC-3 human prostate cancer cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing this compound at the desired concentrations (e.g., 0-20 µM) or DMSO as a vehicle control. Thapsigargin (e.g., 1 µM) can be used as a positive control for UPR induction.[4]

Western Blot Analysis for UPR Proteins

This method is used to detect changes in the expression levels of key UPR-related proteins.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., phospho-eIF2α, total eIF2α, BiP/GRP78, CHOP, ATF4, Cyclin D1, Actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Actin or tubulin is used as a loading control to ensure equal protein loading.

RT-PCR for XBP-1 mRNA Splicing

This assay is a hallmark for the activation of the IRE1 pathway.[2][4]

-

RNA Extraction: Total RNA is isolated from treated cells using an RNA extraction kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: The cDNA is used as a template for PCR with primers that flank the 26-nucleotide intron in the XBP-1 mRNA. This allows for the amplification of both the unspliced (XBP-1u) and spliced (XBP-1s) forms.

-

Gel Electrophoresis: The PCR products are resolved on a 2-3% agarose gel. The XBP-1u product will be larger than the XBP-1s product.

-

Restriction Digest (Optional Confirmation): The PCR products can be subjected to digestion with the PstI restriction enzyme. The XBP-1u transcript contains a PstI site within the intron, while the XBP-1s transcript does not. Digestion will cleave the XBP-1u product into two smaller fragments, confirming the identity of the bands on the gel.[4]

Cell Viability and Proliferation Assay

This is used to determine the cytotoxic and anti-proliferative effects of this compound.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well).

-

Treatment: After 24 hours, cells are treated with various concentrations of this compound.

-

Incubation: Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

Assay: Cell viability is assessed using a colorimetric assay such as MTT, MTS, or Alamar blue. The absorbance is read using a microplate reader.

-

Analysis: The results are typically expressed as a percentage of the viability of the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.

Experimental Workflow Visualization

Caption: General experimental workflow for studying this compound.

Conclusion and Implications

This compound uniquely functions as a potent inducer of ER stress, activating all three major branches of the UPR.[4][10] This comprehensive activation leads to a robust cellular response characterized by translational attenuation and G1 cell cycle arrest, ultimately inhibiting cancer cell proliferation.[4] The data strongly suggest that this compound's anticancer mechanism is mediated through the induction of the UPR. As a drug with a known clinical history, this compound presents a promising candidate for drug repositioning in cancer therapy, particularly for tumors susceptible to ER stress modulation.[10] This guide provides the foundational knowledge and methodological framework for further investigation into this compound and other UPR-modulating compounds in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assays for induction of the unfolded protein response and selective activation of the three major pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of an old antibiotic this compound as a novel activator of unfolded protein response pathways and an inhibitor of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Activation of the Unfolded Protein Response Pathway in Cytotoxic T Cells: A Comparison Between in vitro Stimulation, Infection, and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acute Pharmacological Inhibition of Protein Kinase R-Like Endoplasmic Reticulum Kinase Signaling After Spinal Cord Injury Spares Oligodendrocytes and Improves Locomotor Recovery - PMC [pmc.ncbi.nlm.nih.gov]